molecular formula C6H8ClN3O4S2 B194629 4-Amino-6-chloro-1,3-benzenedisulfonamide CAS No. 121-30-2

4-Amino-6-chloro-1,3-benzenedisulfonamide

Cat. No.: B194629
CAS No.: 121-30-2
M. Wt: 285.7 g/mol
InChI Key: IHJCXVZDYSXXFT-UHFFFAOYSA-N
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Scientific Research Applications

4-Amino-6-chloro-1,3-benzenedisulfonamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-chlorobenzene-1,3-disulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

4-Amino-6-chlorobenzene-1,3-disulfonamide acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction . This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific biological context .

Biochemical Pathways

The inhibition of carbonic anhydrase by 4-Amino-6-chlorobenzene-1,3-disulfonamide affects several biochemical pathways. Most notably, it disrupts the bicarbonate buffering system , which maintains pH homeostasis in the body . This can lead to a decrease in the pH of the blood (acidosis), among other effects .

Pharmacokinetics

As a small, polar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its elimination is likely to occur primarily through renal excretion .

Result of Action

The inhibition of carbonic anhydrase by 4-Amino-6-chlorobenzene-1,3-disulfonamide can have several effects at the molecular and cellular level. For example, it can lead to a decrease in the concentration of bicarbonate ions in the blood, resulting in acidosis . It can also disrupt various cellular processes that depend on the bicarbonate buffering system .

Action Environment

The action of 4-Amino-6-chlorobenzene-1,3-disulfonamide can be influenced by various environmental factors. For example, the pH of the stomach can affect the absorption of the drug, with higher pH values potentially leading to decreased absorption . Additionally, the presence of other drugs that affect renal function can influence the elimination of 4-Amino-6-chlorobenzene-1,3-disulfonamide, potentially leading to altered drug levels and effects .

Safety and Hazards

4-Amino-6-chloro-1,3-benzenedisulfonamide may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention .

Preparation Methods

4-Amino-6-chloro-1,3-benzenedisulfonamide can be synthesized through various methods. One common synthetic route involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation, yielding an 80% product . Another method includes the chlorosulfonation of m-chloroaniline with chlorosulfonic acid, followed by amination . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

4-Amino-6-chloro-1,3-benzenedisulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aldehydes for condensation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCXVZDYSXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059521
Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-30-2
Record name 4-Amino-6-chloro-1,3-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloraminophenamide
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Record name Chloraminophenamide
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chlorobenzene-1,3-disulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058
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Record name CHLORAMINOPHENAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-chloro-1,3-benzenedisulfonamide
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